tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate: is an organic compound that belongs to the class of piperazinecarboxylic acids This compound is characterized by the presence of a tert-butyl group, an oxadiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-amino-1,3,4-oxadiazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid (PTSA) or zinc chloride (ZnCl2) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxadiazole ring can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Uniqueness: tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate is unique due to the presence of both the oxadiazole and piperazine rings, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
2191446-18-9 |
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Molecular Formula |
C11H19N5O3 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-1,3,4-oxadiazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H19N5O3/c1-11(2,3)19-10(17)16-6-4-15(5-7-16)9-14-13-8(12)18-9/h4-7H2,1-3H3,(H2,12,13) |
InChI Key |
CVUDDONBLIYHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(O2)N |
Purity |
95 |
Origin of Product |
United States |
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